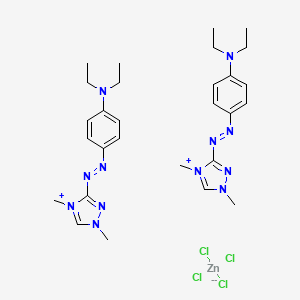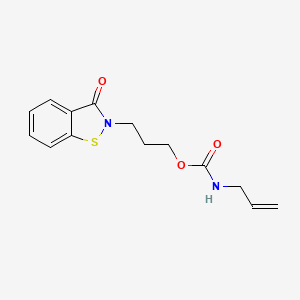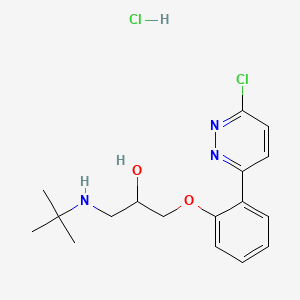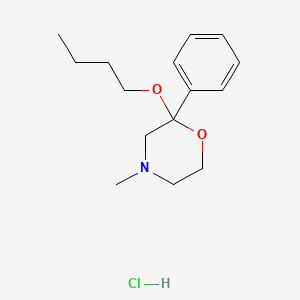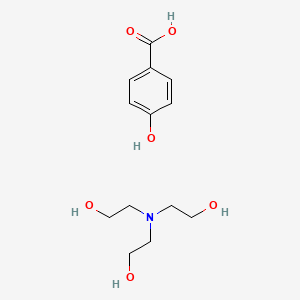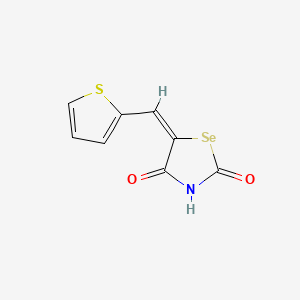
5-(2-Thienylmethylene)-2,4-selenazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Thienylmethylene)-2,4-selenazolidinedione is a heterocyclic compound that features a selenazolidinedione core with a thienylmethylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienylmethylene)-2,4-selenazolidinedione typically involves the condensation of thiophene-2-carboxaldehyde with 2,4-selenazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Thienylmethylene)-2,4-selenazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienylmethylene group can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thienylmethylene group.
Reduction: Reduced forms of the selenazolidinedione core.
Substitution: Substituted thienylmethylene derivatives.
Aplicaciones Científicas De Investigación
5-(2-Thienylmethylene)-2,4-selenazolidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(2-Thienylmethylene)-2,4-selenazolidinedione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
Comparación Con Compuestos Similares
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Comparison: 5-(2-Thienylmethylene)-2,4-selenazolidinedione is unique due to the presence of the selenazolidinedione core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
82085-60-7 |
|---|---|
Fórmula molecular |
C8H5NO2SSe |
Peso molecular |
258.17 g/mol |
Nombre IUPAC |
(5E)-5-(thiophen-2-ylmethylidene)-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO2SSe/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ |
Clave InChI |
SCMWDWNQAZTVSO-GQCTYLIASA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)[Se]2 |
SMILES canónico |
C1=CSC(=C1)C=C2C(=O)NC(=O)[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
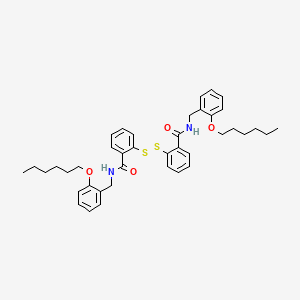
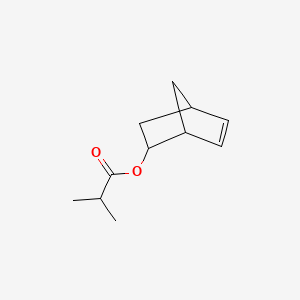
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
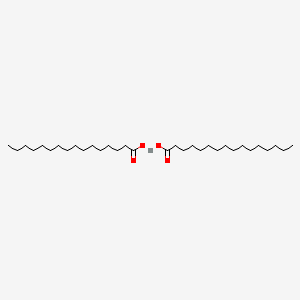

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
